
5-Amino-2-(4-cyanophenyl)-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-amino-3-methylpyridin-2-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzonitrile moiety substituted with a 5-amino-3-methylpyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically involves the substitution of a halogen atom on an aromatic ring with a nucleophile, such as an amine group. For example, the reaction of 4-chlorobenzonitrile with 5-amino-3-methylpyridine under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-amino-3-methylpyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-(5-amino-3-methylpyridin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(dimethylamino)benzonitrile: Similar structure but with a dimethylamino group instead of the 5-amino-3-methylpyridin-2-yl group.
4-(4-chloropyridin-2-yl)benzonitrile: Contains a chloropyridinyl group instead of the amino-methylpyridinyl group.
Uniqueness
4-(5-amino-3-methylpyridin-2-yl)benzonitrile is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Propriétés
Formule moléculaire |
C13H11N3 |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
4-(5-amino-3-methylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H11N3/c1-9-6-12(15)8-16-13(9)11-4-2-10(7-14)3-5-11/h2-6,8H,15H2,1H3 |
Clé InChI |
JPJAXBIDCFQEPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C2=CC=C(C=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)
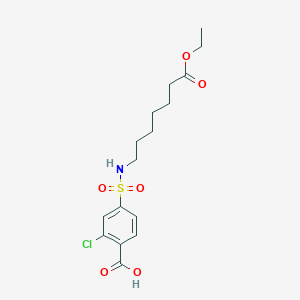


![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)
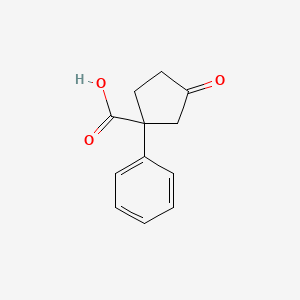
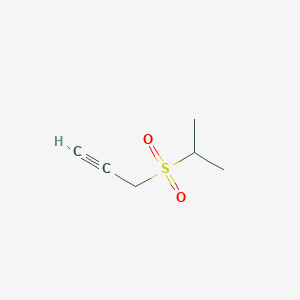
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
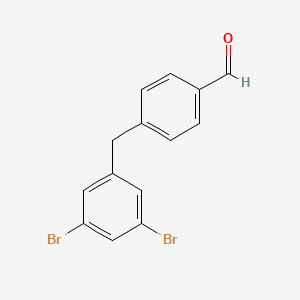
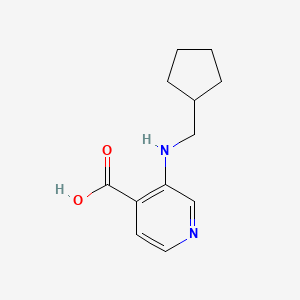


![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
